molecular formula C7H6N2O2S B2990330 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 85811-77-4

7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2990330
CAS No.: 85811-77-4
M. Wt: 182.2
InChI Key: XHVAEOYEFHRBPA-UHFFFAOYSA-N
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Description

7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine familyThe unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of pharmacology and organic chemistry .

Mechanism of Action

Preparation Methods

The synthesis of 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are usually carried out under mild conditions, often in the presence of a base such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

7-(hydroxymethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-4-5-3-6(11)9-1-2-12-7(9)8-5/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVAEOYEFHRBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CC(=O)N21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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